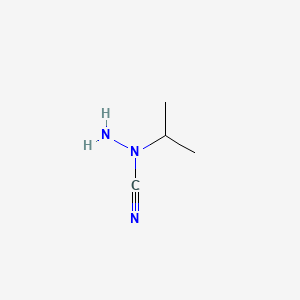
1-Isopropylhydrazinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropylhydrazinecarbonitrile is a chemical compound with the molecular formula C4H9N3. It is known for its unique structure, which includes a hydrazine group bonded to a carbonitrile group, with an isopropyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
1-Isopropylhydrazinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylamine with cyanogen bromide (BrCN) in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of hydrazinecarbonitrile, 1-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Isopropylhydrazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and pressures .
Major Products Formed
科学的研究の応用
1-Isopropylhydrazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of hydrazinecarbonitrile, 1-(1-methylethyl)- involves its interaction with molecular targets through its hydrazine and carbonitrile groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Similar compounds to hydrazinecarbonitrile, 1-(1-methylethyl)- include other hydrazine derivatives and carbonitrile compounds, such as:
- Hydrazinecarboxamide
- Hydrazinecarbothioamide
- Hydrazinecarboxaldehyde
Uniqueness
What sets hydrazinecarbonitrile, 1-(1-methylethyl)- apart is its unique combination of a hydrazine group with a carbonitrile group and an isopropyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
特性
CAS番号 |
58605-87-1 |
|---|---|
分子式 |
C4H9N3 |
分子量 |
99.13 g/mol |
IUPAC名 |
amino(propan-2-yl)cyanamide |
InChI |
InChI=1S/C4H9N3/c1-4(2)7(6)3-5/h4H,6H2,1-2H3 |
InChIキー |
VRPHXQGTAUWCFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















